molecular formula C18H13ClFN5O B2491611 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 900012-58-0

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2491611
CAS No.: 900012-58-0
M. Wt: 369.78
InChI Key: LWECOHHOUIMABW-UHFFFAOYSA-N
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Description

This heterocyclic compound features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring substituted with a 3-chloro-4-fluorophenyl group and a methyl group. The o-tolyl (2-methylphenyl) substituent on the oxadiazole ring contributes to its steric and electronic profile. The compound’s synthesis typically involves Huisgen cycloaddition for triazole formation and condensation reactions for oxadiazole assembly, as seen in analogous structures . Its structural complexity enables diverse applications, including antimicrobial and anticancer activities, influenced by halogen substituents and aromatic planarization .

Properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c1-10-5-3-4-6-13(10)17-21-18(26-23-17)16-11(2)25(24-22-16)12-7-8-15(20)14(19)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECOHHOUIMABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the construction of the oxadiazole ring via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like ethanol, methanol, and dichloromethane are frequently employed to facilitate these reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of halogen atoms with other substituents.

Scientific Research Applications

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Modifications and Isostructurality

Table 1: Key Structural Modifications in Analogs
Compound Name Core Heterocycles Substituents on Triazole/Oxadiazole Structural Features Reference
Target Compound 1,2,4-oxadiazole + 1,2,3-triazole 3-Cl-4-F-phenyl (triazole), o-tolyl (oxadiazole) Planar triazole-oxadiazole system; steric hindrance from o-tolyl
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole + triazole + pyrazole 4-Cl-phenyl (thiazole), 4-F-phenyl (triazole) Isostructural with compound 5; planar triazole-pyrazole-thiazole system
3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole + 1,2,3-triazole 3-F-benzyl (triazole), 3-methoxyphenyl (oxadiazole) Reduced steric bulk; methoxy enhances solubility
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 1,2,4-oxadiazole + 1,2,4-triazole CF3O-phenyl (oxadiazole) Trifluoromethoxy group increases electronegativity and metabolic stability

Key Observations :

  • Isostructurality : Compounds 4 and 5 (–7) demonstrate identical crystal packing despite Cl/Br substitutions, highlighting the role of halogen size in maintaining isostructurality. The target compound’s o-tolyl group may disrupt packing compared to smaller substituents like 4-F-phenyl .
  • Planarity : The triazole-oxadiazole system in the target compound adopts near-planar conformations, similar to thiazole-containing analogs (e.g., compound 4), but steric effects from o-tolyl reduce planarity compared to methoxy-substituted derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP Solubility (Predicted) Polar Surface Area (Ų) Reference
Target Compound 396.8 3.8 Low (DMF-soluble) 65.9
3-{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-5-(3-methoxyphenyl)-1,2,4-oxadiazole 365.4 3.5 Moderate 65.9
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 311.2 4.1 Low 72.3
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 517.9 4.3 Very low 78.5

Key Observations :

  • logP : The target compound’s logP (3.8) reflects balanced hydrophobicity, ideal for membrane penetration. Higher logP in compound 4 (4.3) correlates with reduced solubility .
  • Solubility : Methoxy groups (e.g., in ) improve aqueous solubility compared to halogenated analogs.

Key Observations :

  • Antifungal Activity : Compound 4’s thiazole-triazole hybrid shows potent antifungal activity, suggesting the target compound’s triazole-oxadiazole system may share similar efficacy .
  • Anticancer Activity : Electron-withdrawing substituents (e.g., Br, CF3) enhance activity in thiadiazole-triazole hybrids (), implying that the target compound’s 3-Cl-4-F-phenyl group may synergize with oxadiazole for cytotoxicity.

Biological Activity

The compound 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11ClF2N4OC_{16}H_{11}ClF_2N_4O with a molecular weight of approximately 348.74 g/mol. The structure consists of a triazole ring linked to an oxadiazole moiety and substituted phenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt membrane integrity.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Inhibition of proliferation
HepG217.82Cell cycle arrest

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example:

  • DprE1 Inhibition : The compound showed promising results in inhibiting DprE1 enzyme activity, which is crucial in mycobacterial cell wall synthesis. The selectivity index (SI) was found to be greater than 45, indicating a substantial safety margin compared to cytotoxicity levels.

Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, derivatives of triazole linked with oxadiazole were synthesized and tested against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant antimycobacterial activity with an MIC (Minimum Inhibitory Concentration) value demonstrating effectiveness at low concentrations.

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using various cancer cell lines (e.g., MCF7 and A549). The compound's IC50 values were compared against standard chemotherapeutics like 5-fluorouracil. The findings revealed that while the standard drug had an IC50 of 50 µg/mL with over 42% inhibition, the new compound showed comparable or superior efficacy at lower concentrations.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells through activation of caspases.
  • Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the G1/S phase.
  • Enzyme Inhibition : Specifically targeting enzymes like DprE1 that are vital for microbial survival.

Q & A

Q. What are the common synthetic routes for synthesizing 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. A typical approach includes:

Cyclocondensation : Reacting 3-chloro-4-fluoroaniline with methyl acetylene carboxylate to form the triazole core .

Oxadiazole Formation : Coupling the triazole intermediate with o-tolyl-substituted amidoxime via cyclization under reflux in ethanol or PEG-400, often catalyzed by sodium acetate or Bleaching Earth Clay (pH 12.5) .

Purification : Use of thin-layer chromatography (TLC) to monitor progress, followed by recrystallization in solvents like ethanol or water .

  • Key Reaction Conditions :
StepSolventCatalystTemperatureYield Optimization
1EthanolNone100°CMicrowave-assisted synthesis reduces time
2PEG-400Bleaching Earth Clay70–80°CStirring for 1–2 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1} for oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 426.3) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in triazole-oxadiazole hybrids) .

Q. What is the rationale behind the selection of substituents (3-chloro-4-fluorophenyl, o-tolyl) in the compound’s design?

  • Methodological Answer : Substituents are chosen to enhance bioactivity and stability:
  • 3-Chloro-4-fluorophenyl : Increases lipophilicity and target binding (e.g., halogen bonding with enzymes) .
  • o-Tolyl (2-methylphenyl) : Steric effects improve metabolic stability by reducing oxidation at the methyl position .
  • Triazole-Oxadiazole Hybrid : Synergistic π-π stacking and hydrogen-bonding capabilities enhance interaction with biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to accelerate cyclization .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with PEG-400, which enhances solubility and reduces side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >80% yield .

Q. How should contradictory biological activity data for this compound across studies be analyzed?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Address via:
  • Structural Re-evaluation : Confirm compound purity via HPLC and compare with reported analogs (e.g., methyl vs. ethyl triazole derivatives) .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK-293 vs. HeLa; IC50_{50} normalization) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What computational methods are used to model this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predict binding modes with enzymes (e.g., cytochrome P450) using crystal structures (PDB: 1TQN) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key binding residues .

Q. What strategies improve the solubility of this compound without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that enhance aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to create soluble salts while retaining crystallinity .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

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